molecular formula C13H13NO2 B13127552 1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid

1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13127552
M. Wt: 215.25 g/mol
InChI Key: YTKSSVBCDMJNLY-UHFFFAOYSA-N
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Description

1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a cyanophenyl group

Chemical Reactions Analysis

1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The cyanophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Cyanophenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both the cyanophenyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2-cyanophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H13NO2/c14-9-10-5-1-2-6-11(10)13(12(15)16)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,15,16)

InChI Key

YTKSSVBCDMJNLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2C#N)C(=O)O

Origin of Product

United States

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